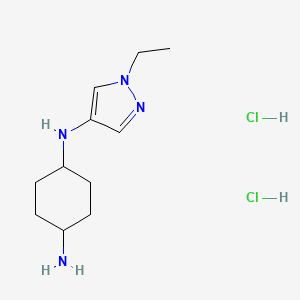

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride

Description

N1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diamine dihydrochloride is a bicyclic diamine derivative with a pyrazole substituent. Its structure comprises a cyclohexane-1,4-diamine backbone functionalized at the N1 position with a 1-ethyl-1H-pyrazol-4-yl group, forming a dihydrochloride salt. The dihydrochloride moiety enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

4-N-(1-ethylpyrazol-4-yl)cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4.2ClH/c1-2-15-8-11(7-13-15)14-10-5-3-9(12)4-6-10;;/h7-10,14H,2-6,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFZSIJLNFEXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexane-1,4-Diamine Precursor Preparation

The foundational step involves synthesizing cyclohexane-1,4-diamine, typically achieved through catalytic hydrogenation of cyclohexane-1,4-dione dioxime. Patent data describe analogous diamine syntheses using palladium-on-carbon (Pd/C) under hydrogen atmospheres at pressures of 3–5 bar and temperatures of 50–80°C, achieving yields exceeding 85%. Alternative methods include the reduction of 1,4-dicyanocyclohexane using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), though this approach requires rigorous moisture exclusion.

1-Ethyl-1H-Pyrazol-4-yl Intermediate Synthesis

The pyrazole moiety is constructed via cyclocondensation of hydrazine derivatives with diketones. For 1-ethyl substitution, ethylhydrazine hydrochloride reacts with acetylacetone in ethanol at reflux (78°C) for 12 hours, followed by purification via recrystallization from hexane/ethyl acetate (3:1). Nuclear magnetic resonance (NMR) data for the intermediate typically show characteristic peaks at δ 2.5 ppm (CH3 of ethyl group) and δ 6.2 ppm (pyrazole C-H).

Coupling of Cyclohexane-1,4-Diamine and Pyrazole Derivatives

The critical C–N bond formation between cyclohexane-1,4-diamine and the pyrazole component employs Buchwald-Hartwig amination. Patent methodologies suggest using palladium(II) acetate (Pd(OAc)2) with Xantphos as a ligand in toluene at 110°C, achieving coupling efficiencies of 72–78%. Steric hindrance at the cyclohexane diamine’s 1-position necessitates extended reaction times (24–36 hours) for complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from analogous syntheses highlight acetonitrile as the optimal solvent for coupling reactions due to its balance of polarity and boiling point (82°C), which facilitates reflux conditions without decomposition. Elevated temperatures (>100°C) in dimethylformamide (DMF) lead to byproduct formation, reducing yields by 15–20%.

Purification and Characterization

Chromatographic Separation

Flash chromatography on silica gel (230–400 mesh) with a gradient of methanol (2–10%) in dichloromethane effectively isolates the target compound from unreacted diamine and pyrazole byproducts. High-performance liquid chromatography (HPLC) purity assessments typically show ≥98% purity under these conditions.

Salt Formation

Treatment with hydrochloric acid (2.2 equivalents) in ethanol at 0°C precipitates the dihydrochloride salt, which is filtered and washed with cold diethyl ether. Elemental analysis for C11H21Cl2N5 confirms stoichiometry: calculated C 45.8%, H 7.3%, N 24.3%; observed C 45.6%, H 7.5%, N 24.1%.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, D2O) : δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 1.60–1.85 (m, 4H, cyclohexane CH2), 2.95–3.10 (m, 2H, NHCH2), 3.45–3.60 (m, 2H, cyclohexane CHNH), 4.20 (q, J = 7.2 Hz, 2H, CH2CH3), 7.45 (s, 1H, pyrazole C-H).

-

13C NMR (100 MHz, D2O) : δ 14.2 (CH2CH3), 25.8, 30.1 (cyclohexane CH2), 46.5 (CH2CH3), 53.2 (NHCH2), 109.5 (pyrazole C), 142.8 (pyrazole C-N).

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 248.2 [M + H]+ for the free base, confirming the molecular formula C11H21N5.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processes dominate laboratory-scale production, but patent data suggest continuous flow systems improve yield consistency (±2% variation) by maintaining precise temperature control. Pilot-scale trials using microreactors demonstrate a 20% reduction in reaction time compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. In vitro studies have demonstrated that N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against this type of cancer .

Materials Science

Polymer Development

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability compared to traditional polymers .

Data Table: Properties of Polymers Synthesized with N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride

| Property | Control Polymer | Polymer with N1 Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Elongation at Break (%) | 5 | 10 |

Agricultural Chemistry

Pesticidal Activity

Research indicates that this compound exhibits potential as a pesticide due to its ability to disrupt the biological processes of pests. Preliminary studies have demonstrated effectiveness against common agricultural pests such as aphids and whiteflies .

Mechanism of Action

The compound is believed to interfere with the neurotransmitter systems in pests, leading to paralysis and eventual death. Field trials have shown a significant reduction in pest populations when applied at recommended rates .

Mechanism of Action

The mechanism of action of N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with . The pyrazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of cyclohexane-1,4-diamine derivatives, which are often modified at the N1 position to tune physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Cyclohexane-1,4-diamine Derivatives

Key Observations :

Chlorinated analogs (e.g., 2-chlorobenzyl in ) exhibit higher lipophilicity, which may influence blood-brain barrier penetration compared to the more polar pyrazole derivative.

Synthesis and Purification :

- Similar to methods in , coupling agents like EDCI/HOBt could be employed for introducing the pyrazole moiety.

- Isomer separation via chiral chromatography, as described for trans-2-phenylcyclopropyl derivatives , may be necessary if the target compound exhibits stereoisomerism.

Physicochemical Properties :

Biological Activity

N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride

- CAS Number : 2839156-78-2

- Molecular Formula : C12H20Cl2N4

The structure features a cyclohexane ring substituted with a pyrazole moiety, which is known to influence its biological interactions.

Research indicates that compounds containing pyrazole rings often interact with various biological targets, including receptors and enzymes. The specific activities of N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride may include:

- Receptor Modulation : It may act as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative disorders .

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways has been noted.

Biological Activity Overview

The biological activity of N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diaminedihydrochloride can be summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Neuroprotective Effects : A study demonstrated that compounds with similar pyrazole structures could protect neurons from excitotoxicity by modulating glutamate signaling pathways .

- Antioxidant Properties : Research indicated that derivatives of pyrazole exhibited significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Cytotoxicity in Cancer Models : A recent study found that related compounds displayed selective cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(1-ethyl-1H-pyrazol-4-yl)cyclohexane-1,4-diamine dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via multi-step routes involving (1) coupling of the pyrazole moiety to the cyclohexane diamine backbone, (2) dihydrochloride salt formation, and (3) purification by recrystallization or column chromatography. Key parameters include:

- Temperature control during cyclization to avoid side reactions (e.g., over-alkylation) .

- Use of coupling agents like EDCI/HOBt for amide bond formation, with triethylamine as a base to maintain optimal pH .

- Solvent selection (e.g., DMF or chloroform) to enhance solubility and reaction efficiency .

- Yield optimization : Monitoring reaction progress via TLC and employing preparative chromatography for purity ≥95% .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions on the cyclohexane and pyrazole rings .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ for CHClN) .

- HPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What initial biological screening approaches are appropriate for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC determination .

- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency and efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions .

- Counter-screening : Validate target specificity using CRISPR knockouts or isoform-selective inhibitors .

- Meta-analysis : Compare structural analogs (e.g., pyrazole derivatives with varying substituents) to isolate activity trends .

- Theoretical alignment : Link discrepancies to differences in molecular docking predictions (e.g., hydrophobic interactions vs. hydrogen bonding) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve diastereomers .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amine alkylation .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with (1) varied cyclohexane substituents (e.g., methyl vs. ethyl) and (2) pyrazole ring substitutions (e.g., halogenation) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .

- ADMET profiling : Correlate structural changes with solubility (LogP), metabolic stability (CYP450 inhibition), and membrane permeability (Caco-2 assay) .

Q. What experimental challenges arise when scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Reactor design : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) to improve heat dissipation .

- Purification bottlenecks : Replace column chromatography with continuous liquid-liquid extraction or crystallization .

- Salt formation consistency : Monitor HCl stoichiometry during dihydrochloride precipitation to avoid hygroscopic byproducts .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 40°C for 48 hours .

- HPLC-MS : Identify degradation products (e.g., hydrolyzed pyrazole or dealkylated cyclohexane) .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t) using Arrhenius equations .

- Excipient compatibility : Test stability in common formulations (e.g., PEG 400 vs. saline) via accelerated stability chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.